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molecular formula C10H7BrClNO B3253010 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole CAS No. 22091-38-9

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Cat. No. B3253010
M. Wt: 272.52 g/mol
InChI Key: KZSDQYSWKWLFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901156B2

Procedure details

This compound was synthesized from 4-bromobenzamide and 1,3-dichloroacetone as described in example 74 step 1 (1.5 g, yield 14%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.92-7.89 (d, J=8.8 Hz, 2H), 7.71 (s, 1H), 7.61-7.59 (d, J=8.8 Hz, 2H), 4.57 (s, 2H). MS (ESI) m/z: Calculated for C10H7BrClNO: 272.94. found: 273.8 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][CH:15]=[C:13]([CH2:12][Cl:11])[N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1OC=C(N1)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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